Cas no 956004-44-7 (Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate)

Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic organic compound featuring a cyano group and a tert-butoxycarbonyl (Boc) protecting group on a rigid azabicyclo[3.1.0]hexane scaffold. Its strained ring system and functional group diversity make it a valuable intermediate in medicinal chemistry and asymmetric synthesis. The Boc group enhances stability and facilitates selective deprotection, while the cyano group offers reactivity for further derivatization. The compound's constrained geometry is advantageous for designing conformationally restricted bioactive molecules. Its high purity and well-defined structure support reproducibility in research applications, particularly in the development of pharmaceuticals and agrochemicals.
Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate structure
956004-44-7 structure
Product Name:Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS No:956004-44-7
MF:C13H20N2O2
MW:236.310103416443
CID:5667585
PubChem ID:24875213
Update Time:2025-06-22

Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL4307673
    • 956004-44-7
    • AT21875
    • 3-BOC-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXANE-2-CARBONITRILE
    • tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 2-cyano-6,6-dimethyl-, 1,1-dimethylethyl ester
    • Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • Inchi: 1S/C13H20N2O2/c1-12(2,3)17-11(16)15-7-8-10(9(15)6-14)13(8,4)5/h8-10H,7H2,1-5H3
    • InChI Key: ZXJARSPUEFQPRM-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC2C(C1C#N)C2(C)C)=O

Computed Properties

  • Exact Mass: 236.152477885g/mol
  • Monoisotopic Mass: 236.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 53.3Ų

Experimental Properties

  • Density: 1.11±0.1 g/cm3(Predicted)
  • Boiling Point: 335.6±25.0 °C(Predicted)
  • pka: -4.36±0.60(Predicted)

Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Pricemore >>

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Additional information on Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Introduction to Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 956004-44-7)

Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, identified by its Chemical Abstracts Service number 956004-44-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of azabicycloalkanes, a structural motif known for its potential in drug design due to its rigid bicyclic framework and the presence of a nitrogen atom, which can serve as a hydrogen bond acceptor or participate in coordination interactions with biological targets.

The molecular structure of Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate features a cyclopropane ring fused to a six-membered azacycloalkane core, with substituents that enhance its pharmacological profile. The tert-butyl group at the carboxyl position provides steric bulk, which can influence binding affinity and selectivity, while the cyano group at the 2-position introduces a polar moiety that may interact with hydrophilic pockets of biological targets. The dimethyl substitution on the nitrogen-bearing carbon further modulates the electronic properties of the molecule, potentially affecting its reactivity and solubility.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding modes of such complex molecules with high precision. Studies have indicated that the rigid bicyclic scaffold of Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can effectively occupy deep binding pockets in proteins, making it a promising candidate for developing small-molecule inhibitors or modulators. The presence of both hydrophobic and polar functional groups allows for versatile interactions with biological systems, which is crucial for achieving high target specificity.

In the context of drug discovery, the unique structural features of Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate have been leveraged in several innovative approaches. For instance, virtual screening campaigns have identified derivatives of this compound as potential scaffolds for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The nitrogen atom in the azabicycloalkane core has been particularly highlighted as a key interaction point for modulating enzyme activity, with recent studies suggesting its role in stabilizing transition states during catalysis.

The synthesis of Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate presents unique challenges due to its complex three-dimensional geometry and the need for precise regioselectivity during functionalization. However, modern synthetic methodologies have made significant strides in addressing these challenges. Transition-metal-catalyzed reactions and asymmetric synthesis techniques have been employed to construct the azabicycloalkane core with high enantiomeric purity, which is essential for achieving pharmacologically relevant enantiomer ratios.

Biological activity assays have revealed that Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate exhibits promising properties in preclinical models. Notably, it has demonstrated inhibitory effects against certain enzyme targets associated with metabolic disorders and neurodegenerative diseases. The ability of this compound to modulate protein-protein interactions has also been explored, with preliminary data suggesting its potential in disrupting aberrant signaling pathways involved in disease progression.

The pharmaceutical industry continues to invest heavily in exploring novel heterocyclic compounds like Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate due to their diverse biological activities and structural diversity. Collaborative efforts between academia and industry have accelerated the discovery pipeline by integrating cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD). These approaches have facilitated the rapid identification of lead compounds that can be optimized further through medicinal chemistry interventions.

The safety profile of Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is another critical consideration in its development as a therapeutic agent. Preclinical toxicology studies have been conducted to assess its metabolic stability, distribution kinetics, and potential side effects. These studies have provided valuable insights into optimizing dosing regimens and minimizing off-target effects, ensuring that future clinical trials can be conducted safely and effectively.

Looking ahead, the future prospects for Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate are bright, with ongoing research aimed at expanding its therapeutic applications beyond current preclinical findings. Advances in synthetic chemistry may enable the generation of libraries of derivatives with tailored properties for specific indications. Additionally, interdisciplinary collaborations involving chemists, biologists, and clinicians will be essential in translating laboratory discoveries into tangible therapeutic benefits for patients worldwide.

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